Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride

Übersicht

Beschreibung

Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, also known as Bz-Arg-AMC hydrochloride, is a synthetic peptide derivative designed to mimic the structure of the natural amino acid L-arginine . It acts as an inhibitor of various enzymes responsible for metabolizing arginine and other amino acids . It has been used as a substrate for trypsin-like proteolysis of peptide in red blood cells, as a substrate for midgut proteases of Pieris brassicae, and as a substrate in screening serine protease activity of venom .

Molecular Structure Analysis

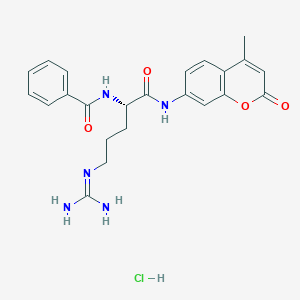

The molecular formula of this compound is C23H25N5O4•HCl . The molecular weight is 471.94 .Chemical Reactions Analysis

This compound is a sensitive fluorogenic substrate for papain and trypsin . It has been used in various enzymatic reactions, including trypsin-like proteolysis of peptide in red blood cells, midgut proteases of Pieris brassicae, and screening serine protease activity of venom .Physical and Chemical Properties Analysis

This compound is a powder that is soluble in DMSO:methanol (1:1) at 20 mg/mL, forming a clear, colorless solution . It should be stored at −20°C .Wissenschaftliche Forschungsanwendungen

Enzymatic Activity Assays

Bz-Arg-AMC serves as a crucial substrate in the study of protease activity. For instance, it is used in fluorescence-based assays to detect the enzymatic activity of protein arginine N-methyltransferase 6 (PRMT6), a target for drug development due to its role in cancer and other diseases (Kramer et al., 2018). Similarly, the substrate facilitates the investigation of trypsin-like protease secreted by Fusarium oxysporum, offering insights into the enzyme's characteristics and its potential industrial applications (Barata et al., 2002).

Study of Protein Interactions and Modifications

In the realm of protein science, Bz-Arg-AMC aids in the exploration of protein arginine modifications. For example, the study of arginine aminopeptidase from Lactobacillus sakei utilized Bz-Arg-AMC to understand the enzyme's preference for arginine at the N termini of aminoacyl derivatives and peptides, shedding light on its function in protein metabolism (Sanz & Toldrá, 2002).

Enhancement of Biochemical Assay Techniques

Research also focuses on enhancing biochemical assay techniques through Bz-Arg-AMC. For instance, the development of a coupled fluorescence-based assay for PRMT6 enzymatic activity represents a significant advancement over traditional methods, offering a less expensive, faster, and non-radioactive alternative (Kramer et al., 2018). This innovation demonstrates Bz-Arg-AMC's contribution to refining research methodologies.

Contributions to Understanding Molecular Mechanisms

The substrate's role extends to unraveling molecular mechanisms of enzyme action. For example, studies on Fusarium oxysporum's extracellular trypsin-like protease used Bz-Arg-AMC to determine the enzyme's optimal activity conditions and inhibitor sensitivity, providing a foundation for potential biotechnological applications (Barata et al., 2002).

Wirkmechanismus

Target of Action

Bz-Arg-AMC HCl, also known as Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, is a sensitive fluorogenic substrate primarily for trypsin , soybean trypsin-like enzyme , and papain . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified . This fluorescence provides a measure of the enzymatic activity.

Biochemical Pathways

The primary biochemical pathway involved is proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This is a crucial process in organisms, involved in digestion, immune response, and cell-cycle progression .

Result of Action

The cleavage of Bz-Arg-AMC HCl by its target enzymes results in the release of AMC, a fluorescent product. The fluorescence intensity is directly proportional to the enzymatic activity, providing a quantitative measure of the activity of trypsin, soybean trypsin-like enzyme, and papain .

Action Environment

The action of Bz-Arg-AMC HCl is influenced by environmental factors such as pH and temperature. For instance, the optimal pH for its cleavage by trypsin is around 7.5-8.5, and the reaction is typically conducted at 37°C. The presence of other substances, such as inhibitors or activators of the target enzymes, can also affect the compound’s action .

Biochemische Analyse

Biochemical Properties

Bz-Arg-AMC HCl interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with the enzyme trypsin . Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine . Bz-Arg-AMC HCl serves as a substrate for trypsin-like proteolysis of peptide in red blood cells .

Cellular Effects

The effects of Bz-Arg-AMC HCl on various types of cells and cellular processes are primarily related to its role as a substrate for proteolytic enzymes. By serving as a substrate for trypsin, Bz-Arg-AMC HCl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Bz-Arg-AMC HCl involves its interaction with trypsin. As a substrate for trypsin, Bz-Arg-AMC HCl is cleaved, leading to changes in gene expression and cellular metabolism . This process can influence the activity of other biomolecules, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, Bz-Arg-AMC HCl has been found to be stable over a wide range of temperatures, pH, and salt concentrations . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies .

Metabolic Pathways

Bz-Arg-AMC HCl is involved in the metabolic pathways related to the activity of trypsin . The cleavage of Bz-Arg-AMC HCl by trypsin can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Bz-Arg-AMC HCl within cells and tissues are likely related to its role as a substrate for trypsin

Subcellular Localization

Given its role as a substrate for trypsin, it is likely that it is localized in areas where trypsin activity is high .

Eigenschaften

IUPAC Name |

N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAVYOJOHZLTDF-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585092 | |

| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83701-04-6 | |

| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.